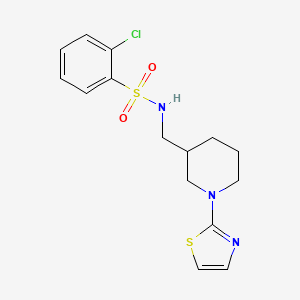

2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S2/c16-13-5-1-2-6-14(13)23(20,21)18-10-12-4-3-8-19(11-12)15-17-7-9-22-15/h1-2,5-7,9,12,18H,3-4,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVCPUWINNTKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, plays a crucial role in binding to enzymes and receptors, leading to biological effects.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptors: It can interact with various receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related sulfonamide derivatives (Table 1), highlighting key differences in substituents and biological activities.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

T2384: PPARγ Partial Agonist ()

T2384 shares the benzenesulfonamide core but incorporates a trifluoromethyl group and a thio-linked benzo[d]thiazole substituent. These modifications enhance its binding to PPARγ, where the trifluoromethyl group stabilizes hydrophobic interactions, and the thioether linkage allows conformational flexibility for partial agonism. In contrast, the target compound’s piperidine-thiazole group may favor interactions with polar residues or allosteric sites in analogous targets .

Chlorsulfuron: Herbicidal Activity ()

Chlorsulfuron replaces the piperidine-thiazole group with a triazine-methoxy-methyl substituent, conferring herbicidal activity via acetolactate synthase (ALS) inhibition. The triazine ring’s electron-deficient nature facilitates binding to ALS, while the target compound’s thiazole and piperidine groups likely shift activity toward eukaryotic targets (e.g., kinases or GPCRs) due to improved solubility and steric compatibility .

Pyridazin-Piperidine Analog ()

This furan carboxamide derivative replaces the sulfonamide group with a furan-3-carboxamide but retains the chloro and piperidine-pyridazin motifs.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The piperidine-thiazole group in the target compound likely reduces logP compared to T2384’s trifluoromethyl and benzo[d]thiazole groups, enhancing aqueous solubility.

- Electronic Effects: The electron-withdrawing chloro and sulfonamide groups in all compounds enhance stability and hydrogen-bond acceptor capacity, critical for target engagement .

Biological Activity

2-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure:

- IUPAC Name: 2-Chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide

- CAS Number: 1705202-80-7

- Molecular Formula: C₁₅H₁₈ClN₃O₂S₂

- Molecular Weight: 371.9 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide is primarily attributed to its interaction with various biological targets. The sulfonamide moiety is known to form hydrogen bonds with active site residues of enzymes, while the thiazole and piperidine rings enhance binding affinity and specificity. This compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial effects. For instance, derivatives of benzenesulfonamides have shown promising activity against various bacterial strains and fungi. In one study, a related compound displayed minimum inhibitory concentrations (MICs) as low as 5 µM against specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. Thiazole-containing compounds have been shown to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The structure–activity relationship indicates that the presence of electronegative groups like chlorine is crucial for enhancing antiproliferative activity .

Table: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Chloro-N-(thiazol-piperidin) | MDA-MB-231 | <10 |

| 2-Chloro-N-(thiazol-piperidin) | HepG2 | <15 |

Antioxidant Activity

The antioxidant properties of related thiazole derivatives have also been investigated. Some compounds exhibited high radical scavenging activity, indicating potential protective effects against oxidative stress .

Case Studies

-

Synthesis and Evaluation of Thiazole Derivatives:

A study synthesized a series of thiazole-triazole hybrids incorporating benzenesulfonamide. These compounds were evaluated for their antimicrobial and antioxidant activities, revealing significant efficacy with the best candidates showing MIC values around 6 µM against fungal strains and high radical scavenging percentages . -

Anticancer Studies:

Another investigation focused on the anticancer efficacy of thiazole derivatives against several cancer cell lines. The results indicated that modifications to the thiazole ring could enhance cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves a multi-step process:

Core intermediate preparation : React 2-chlorobenzenesulfonyl chloride with a piperidine-thiazole precursor (e.g., (1-(thiazol-2-yl)piperidin-3-yl)methanamine) in a polar aprotic solvent (e.g., dichloromethane or ethanol) under reflux (60–80°C).

Coupling reaction : Use a coupling agent (e.g., DCC or EDC) to facilitate sulfonamide bond formation.

Purification : Monitor reaction completion via thin-layer chromatography (TLC) and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. Key Conditions :

- Maintain anhydrous conditions to avoid hydrolysis of sulfonyl chloride.

- Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and NH bending (1650 cm⁻¹) .

Critical Consideration : Cross-validate data with computational predictions (e.g., DFT for NMR chemical shifts) to address ambiguities .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield and purity of this compound in multi-step syntheses?

Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (temperature, solvent polarity, catalyst loading). For example:

- Solvent Screening : Compare ethanol (protic) vs. dichloromethane (aprotic) for sulfonamide coupling efficiency .

- Catalyst Selection : Test Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction kinetics in real time .

Data Contradiction : Ethanol may give lower yields (65%) but higher purity (≥95%) due to reduced byproduct solubility, while dichloromethane offers higher yields (82%) but requires rigorous purification .

Q. What computational methods are employed to predict the binding affinity and conformational dynamics of this compound with biological targets?

Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., carbonic anhydrase) by analyzing sulfonamide-Zn²+ coordination .

- Molecular Dynamics (MD) Simulations : Assess stability of the thiazole-piperidine scaffold in lipid bilayers (100 ns trajectories, GROMACS) .

- QM/MM Calculations : Evaluate electronic effects of the chloro substituent on binding energy (e.g., B3LYP/6-31G* basis set) .

Key Finding : The chloro group enhances hydrophobic interactions but may sterically hinder binding in compact active sites .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this sulfonamide compound?

Methodological Answer :

- Multi-technique Cross-validation :

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of regiochemistry and hydrogen-bonding patterns (e.g., N–H···N interactions in centrosymmetric dimers) .

Case Study : A 2022 study resolved conflicting ¹H NMR assignments for a piperidine-thiazole derivative using SCXRD, confirming the methylene bridge configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.